Turmeronol B

Description

Contextualization within Natural Product Chemistry and Biosynthesis

Natural product chemistry focuses on the isolation, identification, structure elucidation, and synthesis of secondary metabolites produced by living organisms. These compounds often possess diverse and significant biological activities, making them valuable sources for drug discovery and development. Turmeronol B fits within this domain as a secondary metabolite isolated from plants.

As a sesquiterpenoid, turmeronol B is derived from farnesyl pyrophosphate, a key intermediate in the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways of terpene biosynthesis. The specific biosynthetic route leading to turmeronol B involves a series of enzymatic reactions that transform farnesyl pyrophosphate into the characteristic bisabolane-type structure with a phenolic moiety. While the detailed enzymatic steps specific to turmeronol B biosynthesis are areas of ongoing research, it is understood to be part of the complex metabolic network within Curcuma species responsible for producing a variety of terpenoids.

Significance of Turmeronol B as a Sesquiterpenoid from Curcuma longa L. and other Curcuma species

The significance of turmeronol B stems from its identification as a bioactive component within these traditionally used plants. While curcuminoids, particularly curcumin (B1669340), have been extensively studied, research into the biological activities of other Curcuma constituents like turmeronol B is crucial for a comprehensive understanding of the plants' effects.

Historical Discovery and Early Preclinical Investigations of Turmeronol B

Turmeronol B, along with turmeronol A, was identified as a new phenolic sesquiterpene ketone isolated from the dried rhizome of Curcuma longa L. oup.com Early preclinical investigations focused on its inhibitory activity against soybean lipoxygenase. oup.comtandfonline.com This enzyme is involved in the metabolism of fatty acids, and its inhibition can have implications for inflammatory processes. The discovery in 1990 highlighted turmeronol B as a compound of interest for its potential enzyme inhibitory properties and its ability to prevent the autoxidation of linoleic acid. oup.com

Current Research Landscape and Future Trajectories for Turmeronol B Studies

Current research on turmeronol B continues to explore its biological activities, particularly its anti-inflammatory potential. Studies have investigated its effects on inflammatory mediators and signaling pathways in cell-based models. For instance, turmeronol B has been shown to inhibit the production of prostaglandin (B15479496) E2 and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. nih.govrsc.org It has also demonstrated the ability to suppress the upregulation of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. nih.govrsc.org The mechanism of action appears to involve the reduction of NF-κB signaling. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov

Research is also extending to investigate its effects in specific cellular contexts, such as microglial cells, where it has shown potential to prevent neuroinflammation. researchgate.netnih.gov Furthermore, in silico studies are being employed to understand its molecular interactions with inflammatory proteins. tjnpr.org

Future research trajectories for turmeronol B include further elucidation of its precise molecular targets and mechanisms of action, particularly in complex biological systems. Investigating its potential in various disease models beyond inflammation, exploring its bioavailability and metabolism, and assessing its synergistic effects with other compounds from Curcuma species are also important avenues for future studies. The development of sensitive analytical methods for its detection and quantification in biological matrices and Curcuma products remains relevant for both research and quality control.

Table 1: Summary of Key Properties and Research Areas of Turmeronol B

| Property / Research Area | Details |

| Chemical Classification | Sesquiterpenoid (Bisabolane-type) |

| Natural Sources | Curcuma longa L., Curcuma amada, Curcuma aeruginosa, and other Curcuma species. core.ac.ukresearchgate.netkagoshima-u.ac.jptjnpr.org |

| Molecular Formula | C₁₅H₂₀O₂ nih.govuni.lu |

| Molecular Weight | 232.32 g/mol nih.gov |

| PubChem CID | 10955433 nih.gov |

| Early Research Focus | Inhibition of soybean lipoxygenase. oup.comtandfonline.com |

| Key Biological Activities (Preclinical) | Anti-inflammatory (inhibition of PGE₂, NO, IL-1β, IL-6, TNF-α production). nih.govrsc.org |

| Proposed Mechanism | Reduction of NF-κB signaling. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov |

| Current Research Focus | Anti-inflammatory effects, neuroinflammation, molecular interactions. tjnpr.orgnih.govrsc.orgresearchgate.netnih.gov |

| Future Research Directions | Molecular targets, broader biological activities, bioavailability, synergy, analytical methods. |

Table 2: Preclinical Findings on Turmeronol B's Anti-inflammatory Effects in RAW264.7 Macrophages

| Inflammatory Mediator/Enzyme | Effect of Turmeronol B Treatment (vs. Control) | Reference |

| Prostaglandin E₂ (PGE₂) | Significantly inhibited production. | nih.govrsc.org |

| Nitric Oxide (NO) | Significantly inhibited production. | nih.govrsc.org |

| iNOS (mRNA expression) | Inhibited expression. | rsc.orgnih.gov |

| IL-1β (mRNA and protein) | Significantly inhibited upregulation/production. | nih.govrsc.org |

| IL-6 (mRNA and protein) | Significantly inhibited upregulation/production. | nih.govrsc.org |

| TNF-α (mRNA and protein) | Significantly inhibited upregulation/production. | nih.govrsc.org |

| NF-κB (nuclear translocation) | Inhibited. | nih.govrsc.orgresearchgate.netresearchgate.netnih.gov |

| IKK (phosphorylation) | Reduced. | researchgate.netnih.gov |

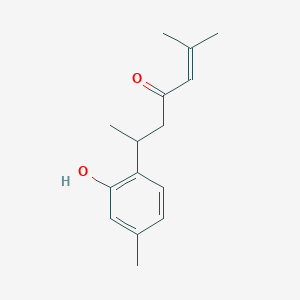

Structure

3D Structure

Properties

IUPAC Name |

6-(2-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h5-8,12,17H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJOOQDLOBLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)CC(=O)C=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449715 | |

| Record name | 2-Hepten-4-one, 6-(2-hydroxy-4-methylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139085-15-7, 131651-38-2 | |

| Record name | 2-Hepten-4-one, 6-(2-hydroxy-4-methylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Turmeronol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Advanced Analytical Methodologies for Turmeronol B

Strategies for Turmeronol B Isolation from Natural Sources

Turmeronol B is typically isolated from the dried rhizomes of Curcuma longa. nih.govcore.ac.uk The isolation process often begins with extraction using suitable solvents, followed by various chromatographic techniques to separate and purify the compound from the complex mixture of natural products present in turmeric. core.ac.ukscispace.com

High-Performance Liquid Chromatography (HPLC) Applications for Turmeronol B Separation

HPLC is a widely used technique for the separation and purification of Turmeronol B. researchgate.nettandfonline.comresearchgate.net Preparative HPLC can be employed to isolate Turmeronol B from crude extracts or fractions obtained from initial extraction steps. tandfonline.com For instance, preparative HPLC with an ODS column and methanol (B129727)/water mobile phases has been used to fractionate ethyl acetate (B1210297) extracts of C. longa. tandfonline.com Analytical HPLC is also crucial for monitoring the separation process, determining the purity of isolated fractions, and quantifying Turmeronol B. researchgate.netcsic.es Reversed-phase HPLC with C18 columns is commonly utilized, often coupled with UV-Vis or diode array detection for monitoring compounds like curcuminoids and potentially co-eluting sesquiterpenoids. csic.esresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Turmeronol B Detection

GC-MS is a powerful tool for the identification and analysis of volatile and semi-volatile compounds, including some sesquiterpenoids found in turmeric. hmdb.caresearchgate.netwjarr.com While HPLC is often preferred for less volatile or more polar compounds like Turmeronol B, GC-MS can be used to analyze the volatile components of turmeric essential oil, which may contain related sesquiterpenes. researchgate.netresearchgate.net GC-MS analysis of turmeric extracts has identified various compounds, including turmerones and other sesquiterpenes. researchgate.netwjarr.comresearchgate.net The technique involves separating compounds based on their boiling points in a gas chromatograph before they are detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation pattern. wjarr.com Predicted GC-MS spectra for Turmeronol B are available in databases. hmdb.ca

Countercurrent Chromatography (CCC) and Flash Chromatography Methodologies in Sesquiterpenoid Isolation

Countercurrent Chromatography (CCC), including high-speed counter-current chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not utilize a solid support, thus minimizing irreversible adsorption of samples. researchgate.netveeprho.comnih.gov This makes it suitable for the preparative separation of natural products, including sesquiterpenoids. researchgate.netnih.gov HSCCC has been successfully applied for the preparative separation of major sesquiterpenoids like ar-turmerone (B1667624), β-turmerone, and α-turmerone from Curcuma longa essential oil using specific two-phase solvent systems. researchgate.net While the provided search results specifically mention the application of HSCCC for other turmerones, CCC principles are applicable to the isolation of various sesquiterpenoids, including potentially Turmeronol B, by carefully selecting immiscible solvent systems where the compound partitions favorably between the two phases. veeprho.comwikipedia.org

Flash chromatography is a medium-pressure chromatographic technique often used for rapid separation and purification of compounds after initial extraction and fractionation. It typically employs a solid stationary phase, such as silica (B1680970) gel, and a solvent gradient. While not explicitly detailed for Turmeronol B in the provided snippets, flash column chromatography is a common method in natural product isolation, including sesquiterpenoids, and can be used as a step in the purification scheme before or after other chromatographic methods like HPLC. researchgate.nettjnpr.org

Solvent Extraction Techniques for Turmeronol B Enrichment

Solvent extraction is the initial and crucial step in isolating Turmeronol B from Curcuma longa rhizomes. core.ac.ukscispace.com This involves using appropriate solvents to selectively dissolve the desired compounds from the plant material. Common solvents used for extracting compounds from turmeric include ethanol (B145695), methanol, ethyl acetate, hexane, and acetone. core.ac.ukscispace.comcabidigitallibrary.orgfao.org The choice of solvent depends on the polarity of the target compounds. For instance, methanol extracts of C. longa rhizomes have been used, and subsequent fractionation with solvents like carbon tetrachloride and ethyl acetate has led to the isolation of Turmeronol B. researchgate.nettandfonline.comresearchgate.netbanglajol.info Ultrasonic extraction with ethanol has also been employed. scispace.com The extraction process can involve maceration or other techniques to enhance the recovery of compounds. researchgate.net

Spectroscopic and Spectrometric Methodologies in Turmeronol B Structural Elucidation

Once isolated, the structure of Turmeronol B is determined using various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Turmeronol B Structural Assignment

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the structural elucidation of natural products like Turmeronol B. tandfonline.comresearchgate.netresearchgate.netbanglajol.inforesearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can determine the types and connectivity of atoms within the molecule. Comparison of the obtained NMR data with previously reported values for Turmeronol B and related sesquiterpenoids confirms the structural assignment. banglajol.inforesearchgate.netresearchgate.net For example, ¹H NMR and ¹³C NMR spectra have been used to identify Turmeronol B in Curcuma longa extracts. researchgate.netbanglajol.inforesearchgate.net

Detailed NMR data provides specific information about the protons and carbons in the Turmeronol B molecule, allowing for the assignment of each signal to a specific atom in the structure. This includes identifying different types of protons (e.g., methyl, methylene, methine, aromatic, vinylic, hydroxyl) and carbons (e.g., primary, secondary, tertiary, quaternary, carbonyl, olefinic, aromatic). tandfonline.combanglajol.info

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis of Turmeronol B

Mass spectrometry plays a vital role in the characterization and identification of turmeronol B. LC-MS/MS is a powerful tool used for identifying diarylheptanoids and sesquiterpenoids, including turmeronol B, in turmeric rhizome extracts nih.govcabidigitallibrary.orgnih.gov. This technique couples the separation capabilities of liquid chromatography with the sensitive detection and fragmentation analysis of tandem mass spectrometry.

MS analysis provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, which is essential for confirming its molecular formula and structure uni.lunih.gov. For turmeronol B (C15H20O2), predicted collision cross-section values for various adducts like [M+H]+, [M+Na]+, and [M-H]- have been calculated, aiding in its identification in complex samples uni.lu. High-resolution mass spectrometry (HR-ESI-MS) can provide accurate mass measurements, further supporting structural elucidation scispace.comtandfonline.com. Predicted LC-MS/MS spectra for turmeronol B are available, offering characteristic fragmentation patterns for identification hmdb.ca.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Infrared (IR) Spectroscopy in Turmeronol B Characterization

UV-Vis spectrophotometry and IR spectroscopy provide complementary information for the characterization of turmeronol B. UV-Vis spectroscopy involves measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique can provide information about the presence of chromophores and conjugated systems within the molecule medwinpublishers.comlibretexts.org. While turmeric components like curcuminoids exhibit strong absorbance in the UV-Vis range, particularly around 420 nm due to their conjugated structure, UV-Vis can also be used in conjunction with HPLC for detection photonmission.comcsic.essigmaaldrich.comresearchgate.net. Specific UV characteristics of turmeronol B would contribute to its identification profile.

IR spectroscopy, on the other hand, focuses on the vibrational modes of a molecule by measuring the absorption of infrared radiation byjus.comsavemyexams.com. Different functional groups within a molecule absorb IR light at characteristic frequencies, providing a unique "fingerprint" that aids in identification and structural confirmation libretexts.orgbyjus.comsavemyexams.coms-a-s.org. Although specific IR spectral data for turmeronol B were not detailed in the search results, IR spectroscopy is a standard technique used in the structural elucidation of natural products, including sesquiterpenoids, and would be employed to confirm the presence of key functional groups in turmeronol B, such as hydroxyl and carbonyl groups banglajol.infodp.tech.

Quantitative Analysis Methodologies for Turmeronol B in Biological and Plant Matrices

Quantitative analysis of turmeronol B is important for determining its concentration in various samples, such as plant extracts or biological specimens. Accurate quantification requires sensitive and selective analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Turmeronol B Detection and Quantification

LC-MS/MS is a highly sensitive and selective technique widely used for the quantitative analysis of compounds in complex biological and plant matrices nih.govresearchgate.netresearchgate.net. The tandem mass spectrometry (MS/MS) component allows for the selection of specific ions and their fragmentation, providing increased specificity and reducing interference from co-eluting compounds nih.govresearchgate.net. This is particularly useful for quantifying turmeronol B in matrices that contain numerous other compounds, such as turmeric extracts or biological samples from studies involving its administration nih.govnih.govresearchgate.net. LC-MS/MS methods for analyzing metabolites in turmeric rhizomes have been developed and applied, demonstrating the suitability of this technique for turmeronol B quantification nih.govresearchgate.net.

HPLC-UV Assays for Turmeronol B in Research Samples

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is another common method for the analysis and quantification of compounds in research samples cabidigitallibrary.orgmdpi.comajrconline.org. While UV detection may be less selective than MS, it is a widely available and robust technique. HPLC-UV assays have been developed for the analysis of various compounds in turmeric and other plant extracts cabidigitallibrary.orgcsic.essigmaaldrich.comajrconline.org. The effectiveness of HPLC-UV for quantifying a specific compound depends on its UV absorbance properties and the complexity of the sample matrix. Although the search results did not provide specific details on a validated HPLC-UV assay solely for turmeronol B, HPLC with UV detection at appropriate wavelengths would likely be explored for its quantification, particularly in less complex research samples or fractions obtained during isolation csic.esresearchgate.net.

Example Data Table Structure (Illustrative - Actual data would be populated from research findings):

| Analytical Method | Matrix | Analyte | LOD | LOQ | Notes |

| LC-MS/MS | Plant Extract | Turmeronol B | Data from research | Data from research | Example research findings on sensitivity |

| HPLC-UV | Research Sample | Turmeronol B | Data from research | Data from research | Potential application, sensitivity may vary |

Detailed Research Findings (Synthesized from search results):

Research has demonstrated the presence of turmeronol B in Curcuma longa rhizomes nih.govbanglajol.infonih.gov. Studies investigating the anti-inflammatory effects of turmeronol A and B in cell lines have utilized techniques like LC-MS analysis of cell supernatants, indicating the application of these methods in biological research related to turmeronol B researchgate.net. LC-MS/MS has been specifically used to identify turmeronol B as a sesquiterpenoid in Curcuma longa extracts nih.gov. Structural identification of turmeronol B has been conducted using techniques including 1H NMR, 13C NMR, and LC-tandem mass spectrometry nih.govresearchgate.net. Predicted LC-MS/MS spectra are available for turmeronol B, providing expected fragmentation patterns hmdb.ca. Isolation procedures have involved solvent extraction and various chromatographic steps banglajol.infocabidigitallibrary.orgtjnpr.org.

Chemical Synthesis and Derivatization Strategies for Turmeronol B and Analogues

Total Synthesis Pathways of Turmeronol B

Total synthesis of Turmeronol B involves constructing the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. The first total synthesis of racemic Turmeronol B has been reported. researchgate.net

Retrosynthetic Analysis Approaches for Turmeronol B

Retrosynthetic analysis is a strategic planning technique used in organic synthesis to design synthetic routes. tgc.ac.inksu.edu.sanumberanalytics.comlibretexts.orgyoutube.com It involves working backward from the target molecule (Turmeronol B) to identify simpler precursor molecules through a series of disconnections and functional group interconversions. tgc.ac.innumberanalytics.comlibretexts.org This process helps in identifying potential starting materials and key intermediates. tgc.ac.innumberanalytics.com While specific detailed retrosynthetic analyses for Turmeronol B are not extensively detailed in the provided search results, the general principles of retrosynthetic analysis, such as strategic disconnections and functional group interconversions, would be applied to break down the Turmeronol B structure into manageable synthetic building blocks. tgc.ac.innumberanalytics.comlibretexts.org

Key Synthetic Intermediates and Reaction Mechanisms

In the reported total synthesis of racemic Turmeronol B, 2-hydroxy-4-methylacetophenone was utilized as a starting material. researchgate.net This starting material was transformed into the target molecule through a sequence of six steps. researchgate.net While the detailed reaction mechanisms for each step are not provided in the abstract, typical reactions involved in the synthesis of such α,β-unsaturated ketones with a phenolic moiety could include:

Formation of a carbon-carbon bond to construct the heptenone chain.

Introduction of the phenolic group or its manipulation if already present in the starting material.

Formation of the α,β-unsaturated ketone moiety, potentially through aldol (B89426) condensation followed by dehydration or a similar strategy. acs.org

Protection and deprotection steps for functional groups like the hydroxyl group on the phenyl ring to ensure selective reactions.

Another synthetic approach involved starting from ethyl (R)-3-hydroxybutanoate for the enantioselective synthesis of related compounds like (+)-ar-turmerone and (S)-turmeronol A, highlighting the use of chiral starting materials and stereoselective reactions. tandfonline.com Key steps in such syntheses can involve displacement reactions with organocopper reagents and oxidation reactions. tandfonline.com

Stereoselective Synthesis Methodologies for (+)-Turmeronol B and its Enantiomers

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. anu.edu.au For (+)-Turmeronol B and its enantiomers, stereoselective methodologies are crucial to obtain the desired chiral form. Lipase-mediated resolution approaches have been employed in the stereoselective synthesis of terpenoids, including bisabolane (B3257923) sesquiterpenes like turmeronol B. cnr.itmdpi.comresearchgate.net

Enzymatic kinetic resolution (EKR) using lipases is a common method for obtaining enantiomerically pure compounds. mdpi.com This process relies on the unequal reaction rates of enantiomers catalyzed by an enzyme. mdpi.com Factors such as the enzyme's selectivity, temperature, substrate concentration, solvent, and the nature of the acyl moiety can influence the stereoselectivity. mdpi.com

Studies have shown that lipase-mediated resolution of substituted 2-aryl-propanols can serve as a key step in the enantioselective synthesis of phenolic sesquiterpenes, including turmeronol B. mdpi.comresearchgate.netresearchgate.net For instance, the use of Candida rugosa lipase (B570770) (CRL) and lipase PS from Burkholderia cepacia has been explored for the resolution of intermediates leading to turmeronol B. researchgate.net The enantiomeric purity of the resulting chiral building blocks is critical for the successful stereoselective synthesis of the target enantiomer. mdpi.comresearchgate.net

Semi-Synthetic Modifications of Turmeronol B

Semi-synthetic modifications involve using a naturally occurring compound, such as Turmeronol B, as a starting material for further chemical transformations. These modifications can be performed to alter the compound's properties, such as solubility, stability, or biological activity.

Functional Group Transformations and Esterification of Turmeronol B

Turmeronol B contains a hydroxyl group on the phenyl ring and an α,β-unsaturated ketone moiety. nih.govuni.lu These functional groups are potential sites for chemical modifications. Functional group transformations can include reactions involving the hydroxyl group, such as esterification, etherification, or oxidation. The α,β-unsaturated ketone can undergo reactions like reduction, Michael additions, or epoxidation.

Esterification of alcohols is a common functional group transformation. organic-chemistry.orgchromatographyonline.com The hydroxyl group of Turmeronol B can be esterified with various carboxylic acids to form esters. organic-chemistry.org This can be achieved using different methods, such as reactions with acid chlorides or anhydrides, or through coupling reactions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Esterification can be used to modify the polarity and lipophilicity of Turmeronol B.

Strategies for Biotransformation and Prodrug Design for Turmeronol B

Biotransformation involves using biological systems, such as enzymes or microorganisms, to modify a compound. researchgate.net This can offer advantages in terms of selectivity and milder reaction conditions compared to chemical synthesis. Studies have investigated the biotransformation of related sesquiterpenoids, such as ar-turmerone (B1667624), by microorganisms like Aspergillus niger, leading to hydroxylated derivatives. researchgate.net Such biotransformation approaches could potentially be applied to Turmeronol B to obtain new hydroxylated or otherwise modified analogues.

Prodrug design is a strategy used to improve the pharmaceutical properties of a drug molecule by chemically modifying it into an inactive or less active precursor that is converted in vivo to the active parent drug. slideshare.netresearchgate.netfiveable.me This can address issues such as poor solubility, poor permeability, or targeted delivery. slideshare.netresearchgate.netfiveable.me Given the presence of a hydroxyl group in Turmeronol B, it is amenable to prodrug strategies involving the formation of labile linkages, such as esters or carbonates, which can be cleaved in vivo by enzymes like esterases to release the active compound. researchgate.netfiveable.mescirp.org Prodrugs can be designed to improve bioavailability, reduce toxicity, or achieve tissue-specific delivery. slideshare.netfiveable.me

Design and Synthesis of Turmeronol B Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity. This knowledge guides the rational design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties collaborativedrug.comparazapharma.com. Turmeronol B, a phenolic sesquiterpene ketone isolated from Curcuma longa, has demonstrated various biological activities, including inhibition of soybean lipoxygenase and anti-inflammatory effects researchgate.netnih.gov. Investigating the SAR of Turmeronol B requires the systematic design and synthesis of structural analogues to probe the contribution of different functional groups and structural features to its observed activities.

The design of Turmeronol B analogues for SAR studies typically involves modifying specific parts of the molecule while keeping other parts constant. Key regions for modification often include the phenolic hydroxyl group, the aromatic ring and its substituents, the heptenone chain, and the stereochemistry of chiral centers if present. The goal is to identify which structural elements are crucial for activity and which can be modified to enhance desirable properties or reduce undesirable ones.

Synthetic strategies for Turmeronol B analogues are developed to allow for targeted modifications. This often involves multi-step syntheses starting from simpler, commercially available precursors. Different synthetic routes can be explored to access a diverse set of analogues. For instance, modifications to the aromatic ring might involve electrophilic aromatic substitution or coupling reactions, while alterations to the heptenone chain could utilize Grignard reactions, Wittig reactions, or other carbon-carbon bond forming methodologies tandfonline.com. The introduction or modification of functional groups like hydroxyls or ketones requires specific protective group strategies and controlled reaction conditions tandfonline.com.

SAR studies on compounds structurally related to Turmeronol B, such as curcumin (B1669340) analogues, provide insights into the types of modifications that can impact biological activity. For curcumin, which shares a structural link to turmeric constituents, SAR studies have shown that variations in the aromatic rings and the linker region significantly influence activity against various targets minia.edu.egrsc.org. While Turmeronol B has a different core structure than curcumin, these studies highlight the importance of systematic structural variation in understanding the relationship between chemical structure and biological effect.

For example, if a series of analogues with different substituents on the aromatic ring were synthesized and tested for lipoxygenase inhibition, a data table might show how the nature and position of the substituent affect the IC50 value. Similarly, modifying the length or degree of saturation of the heptenone chain could reveal its importance for activity.

While specific detailed data tables for Turmeronol B analogues were not extensively found in the immediate search results, the general approach to SAR studies involves generating such data. For illustrative purposes, a hypothetical data table demonstrating the concept of SAR for Turmeronol B analogues targeting lipoxygenase inhibition is presented below. This table is purely illustrative and based on the principles of SAR studies, not specific data from the search results for Turmeronol B analogues.

Hypothetical Data Table: Lipoxygenase Inhibitory Activity of Turmeronol B Analogues

| Compound | Structural Modification (Relative to Turmeronol B) | Hypothetical IC50 (µM) vs. Soybean Lipoxygenase |

| Turmeronol B | None | 9 |

| Analogue X | Methylation of phenolic hydroxyl | 55 |

| Analogue Y | Removal of ketone group | >100 |

| Analogue Z | Different substituent on aromatic ring | 15 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for Turmeronol B analogues.

Such data tables, when populated with actual experimental results, are critical for identifying key structural features that contribute to activity. Analysis of this data allows for the development of a comprehensive SAR model, which can then guide the design of even more potent and selective analogues for further investigation. The synthesis of these designed analogues then continues the iterative process of SAR exploration parazapharma.com.

The process of designing and synthesizing analogues for SAR studies is a cyclical one, involving:

Design: Based on the structure of the lead compound (Turmeronol B) and existing knowledge, propose structural modifications.

Synthesis: Develop and execute synthetic routes to produce the designed analogues.

Testing: Evaluate the biological activity of the synthesized analogues in relevant assays.

Analysis: Correlate the structural variations with the observed biological activities to establish SAR.

Redesign: Use the SAR information to design a new generation of analogues with potentially improved properties.

This iterative approach is essential for optimizing the biological activity of lead compounds like Turmeronol B and developing them into potential therapeutic agents.

Preclinical Pharmacological Investigations of Turmeronol B

In Vitro Cellular and Molecular Assays for Turmeronol B Bioactivity Profiling

In vitro studies using various cell lines have been instrumental in characterizing the biological activities of Turmeronol B at the cellular and molecular levels. These assays provide insights into its direct effects on inflammatory pathways and oxidative stress.

Anti-inflammatory Effects in Macrophage and Microglial Cell Models (e.g., RAW264.7, BV-2 cells)

Turmeronol B has demonstrated significant anti-inflammatory effects in activated macrophage and microglial cell models, commonly using lipopolysaccharide (LPS) stimulation to induce an inflammatory response. Pretreatment of RAW264.7 mouse macrophages with Turmeronol B significantly inhibited the LPS-induced production of inflammatory mediators. researchgate.netnih.gov Similarly, in BV-2 mouse microglial cells stimulated with LPS, Turmeronol B significantly inhibited the production of pro-inflammatory mediators. nih.govresearchgate.net These findings suggest that Turmeronol B can prevent the activation of these immune cells and the subsequent release of inflammatory factors. researchgate.netnih.govnih.govresearchgate.net

Inhibition of Nitric Oxide (NO) Production and iNOS Expression by Turmeronol B

A key finding across multiple in vitro studies is the ability of Turmeronol B to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis in inflammatory conditions. In LPS-stimulated RAW264.7 macrophages, Turmeronol B significantly inhibited LPS-induced NO production and the expression of mRNA for the corresponding synthetic enzyme. researchgate.netnih.gov Similar inhibitory effects on NO production and iNOS mRNA expression were observed in LPS-stimulated BV-2 microglial cells treated with Turmeronol B. nih.govresearchgate.net Molecular docking studies have also highlighted that Turmeronol B exhibits strong binding affinities, particularly with iNOS, indicating stable interactions with significant anti-inflammatory potential. tjnpr.org

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) by Turmeronol B

Turmeronol B has been shown to modulate the levels of key pro-inflammatory cytokines. In LPS-stimulated RAW264.7 cells, Turmeronol B significantly inhibited the LPS-induced upregulation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels. researchgate.netnih.gov Studies in BV-2 microglial cells also demonstrated that Turmeronol B significantly inhibited LPS-induced production and mRNA expression levels of IL-1β, IL-6, and TNF-α. nih.govresearchgate.net These results indicate that Turmeronol B can suppress the production of critical signaling molecules involved in the inflammatory cascade.

Antioxidant Capacity and Reactive Oxygen Species (ROS) Scavenging by Turmeronol B

Research indicates that Turmeronol B possesses antioxidant properties and can scavenge reactive oxygen species (ROS). Turmeronol B has been identified as an antioxidant compound from Curcuma longa. researchgate.net While specific detailed data on Turmeronol B's ROS scavenging activity in cellular models are less extensively reported compared to its anti-inflammatory effects in the provided search results, the presence of antioxidant activity in Curcuma longa extracts containing turmeronols and the general antioxidant properties of turmeric compounds like curcumin (B1669340) are well-documented. researchgate.netmdpi.comnih.govijpsjournal.com Turmeronol B's ability to prevent the autooxidation of linoleic acid has also been noted. tandfonline.com

Enzyme Inhibition Activities (e.g., Lipoxygenase) of Turmeronol B

Turmeronol B has been identified as an inhibitor of certain enzymes involved in inflammatory processes, particularly lipoxygenase. Turmeronol B, along with Turmeronol A, was isolated from Curcuma longa and characterized as a novel inhibitor of soybean lipoxygenase. tandfonline.comresearchgate.netamanote.com These compounds were found to possess enzyme inhibiting activity, while their deoxy analog, ar-turmerone (B1667624), did not exhibit such activity. tandfonline.com Turmeronol B inhibited soybean lipoxygenase with an IC50 value of 9 μM. tandfonline.com

Data Table: Enzyme Inhibition Activity of Turmeronol B

| Compound | Enzyme | IC50 (µM) | Source Organism |

| Turmeronol B | Lipoxygenase | 9 | Soybean |

In Vivo Mechanistic Studies of Turmeronol B in Animal Models

While in vitro studies provide valuable insights into the cellular and molecular mechanisms of Turmeronol B, in vivo studies using animal models are crucial for understanding its effects in a complex biological system and its potential for preventing inflammatory pathologies. Some research indicates that hot water extracts of Curcuma longa containing turmeronols A and B have shown ameliorative effects in various inflammatory pathologies in mouse models, such as ethanol-induced liver injury and non-alcoholic steatohepatitis. frontiersin.org These effects were associated with the inhibition of mRNA expression of inflammatory mediators, including IL-1β, IL-6, TNF-α, and iNOS. frontiersin.org Although direct in vivo mechanistic studies focusing solely on isolated Turmeronol B are less detailed in the provided search results, the findings from studies using Curcuma longa extracts containing Turmeronol B support its potential anti-inflammatory activity in living organisms and highlight the relevance of the in vitro findings to in vivo conditions. frontiersin.orgdntb.gov.uadntb.gov.ua Further dedicated in vivo studies are needed to fully elucidate the mechanistic effects of isolated Turmeronol B in various animal models of inflammation and related diseases. dntb.gov.uafrontiersin.org

Efficacy Evaluation in Preclinical Models of Inflammation (e.g., neuroinflammation)

Turmeronol B has demonstrated efficacy in preclinical models of inflammation, with a particular focus on neuroinflammation. Studies using lipopolysaccharide (LPS)-stimulated BV-2 mouse microglial cells, a common model for neuroinflammation, have shown that pretreatment with Turmeronol B significantly inhibits the production of inflammatory mediators. researchgate.netnih.gov These mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov The suppression of these pro-inflammatory molecules suggests a potential therapeutic role for Turmeronol B in conditions characterized by neuroinflammatory responses. researchgate.netnih.gov Chronic neuroinflammation is a pathological hallmark in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.goveinj.org

Turmeronols A and B have also been reported to inhibit the production of TNF-α, IL-1β, and IL-6, and the activation of NF-κB in activated macrophages outside the brain. researchgate.netmdpi.com

Modulatory Effects of Turmeronol B on Gene and Protein Expression in Animal Tissues

Investigations into the mechanisms underlying Turmeronol B's anti-inflammatory effects have revealed its ability to modulate gene and protein expression related to inflammatory pathways in animal tissues and cell lines. In LPS-stimulated BV-2 microglial cells, Turmeronol B significantly inhibited the mRNA expression levels of inducible nitric oxide synthase (iNOS), IL-1β, IL-6, and TNF-α. researchgate.netnih.gov Furthermore, it suppressed the increase in phosphorylated IKK and NF-κB proteins and the nuclear translocation of NF-κB. researchgate.netnih.gov These findings suggest that Turmeronol B may prevent the production of inflammatory mediators by reducing the activation of the IKK/NF-κB signaling pathway in activated microglial cells. researchgate.netnih.gov

In activated macrophages (RAW264.7 cells), Turmeronol B significantly inhibited the expression of mRNAs for enzymes synthesizing prostaglandin E2 and nitric oxide. researchgate.net It also inhibited the upregulation of IL-1β, IL-6, and TNF-α at both the mRNA and protein levels induced by LPS. researchgate.net Both turmeronols inhibited the nuclear translocation of nuclear factor κB (NF-κB). researchgate.net

Neuroprotective Activities in Animal Models

While the search results primarily highlight Turmeronol B's anti-inflammatory effects in the context of neuroinflammation, which is intrinsically linked to neuroprotection, direct studies specifically evaluating its neuroprotective activities in in vivo animal models were less detailed in the provided snippets for Turmeronol B specifically. However, the reduction of neuroinflammation mediated by microglial activation, as shown in in vitro models, is considered a potential strategy for preventing neuronal cell death and dysfunction in neurodegenerative diseases. researchgate.netnih.gov The anti-inflammatory effects observed in microglial cells suggest a potential for indirect neuroprotection by mitigating the damage caused by chronic neuroinflammation. researchgate.netnih.gov

Immunomodulatory Activities of Turmeronol B in Preclinical Settings

Turmeronol B exhibits immunomodulatory activities, primarily through its effects on immune cells like macrophages and microglia. By inhibiting the activation of NF-κB signaling and the subsequent production of pro-inflammatory cytokines and mediators in these cells, Turmeronol B modulates the immune response in inflammatory conditions. researchgate.netresearchgate.netnih.govmdpi.com This modulation contributes to its anti-inflammatory effects and suggests a role in regulating immune cell function in preclinical settings. uni.lunih.gov

Here is a summary of key findings from preclinical studies on Turmeronol B:

| Preclinical Model/Cell Type | Stimulus | Observed Effects of Turmeronol B | Relevant Section |

| BV-2 mouse microglial cells | LPS | Inhibited production of NO, PGE2, IL-1β, IL-6, TNF-α. Inhibited mRNA expression of iNOS, IL-1β, IL-6, TNF-α. Reduced phosphorylation of IKK and NF-κB. Inhibited nuclear translocation of NF-κB. researchgate.netresearchgate.netnih.gov | 4.2.1, 4.2.2 |

| RAW264.7 mouse macrophages | LPS | Inhibited production of PGE2 and NO. Inhibited mRNA expression of corresponding synthetic enzymes. Inhibited upregulation of IL-1β, IL-6, TNF-α (mRNA and protein). Inhibited nuclear translocation of NF-κB. researchgate.net | 4.2.1, 4.2.2, 4.2.4 |

| Activated macrophages (general reference) | Not specified (related to inflammation) | Inhibited production of TNF-α, IL-1β, IL-6. Inhibited activation of NF-κB. mdpi.com | 4.2.1, 4.2.4 |

Molecular and Cellular Mechanisms of Action of Turmeronol B

Target Identification and Validation Strategies for Turmeronol B

Identifying the direct molecular targets of natural compounds like Turmeronol B is a fundamental step in characterizing their mechanism of action. Modern biochemical and computational strategies are employed to achieve this, moving from broad, systems-level analyses to specific, high-resolution interaction studies.

The direct molecular binding partners of Turmeronol B have not yet been extensively mapped using experimental proteomic and metabolomic approaches. However, these techniques represent powerful, unbiased strategies for target discovery. frontiersin.orgnih.gov

Proteomic Approaches : Techniques such as Compound-Centric Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP) are instrumental in identifying protein targets of small molecules. frontiersin.orgnih.gov In a typical CCCP workflow, Turmeronol B would be immobilized on a solid support (like a resin) to create a "bait" molecule. This bait is then incubated with a cell lysate, allowing proteins that bind to Turmeronol B to be "fished out" and subsequently identified using mass spectrometry. nih.gov Quantitative proteomics could further refine this by comparing protein binding in the presence and absence of a competing free Turmeronol B, helping to distinguish specific from non-specific interactions. researchgate.net

Metabolomic Approaches : Metabolomics analyzes the global profile of metabolites within a biological system. By comparing the metabolome of cells treated with Turmeronol B to untreated cells, researchers can identify significant changes in metabolic pathways. frontiersin.org The alteration of specific metabolite levels can imply the inhibition or activation of upstream enzymes, thus pointing to potential protein targets of the compound. frontiersin.org

While specific studies applying these methods to Turmeronol B are not yet prevalent in the literature, they remain a critical future direction for comprehensively elucidating its molecular targets.

Computational methods, particularly molecular docking, provide valuable insights into the potential binding of small molecules to protein targets. These in silico studies can predict binding affinities and interaction modes, guiding further experimental validation.

A molecular docking study investigated the interaction of several compounds from Curcuma aeruginosa extract, including Turmeronol B, with key inflammatory proteins. researchgate.net The study predicted that Turmeronol B binds favorably with the p38 mitogen-activated protein kinase (MAPK). researchgate.net Molecular dynamics simulations further suggested that the p38-Turmeronol B complex is relatively stable. researchgate.net The same study also explored other compounds from the extract against proteins like inducible nitric oxide synthase (iNOS), IκB kinase β (IKKβ), extracellular signal-regulated kinase 2 (ERK2), and c-Jun N-terminal kinase 1 (JNK1), identifying other potential inhibitors for these targets. researchgate.net

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Interaction Stability |

|---|---|---|---|

| Turmeronol B | p38 (MAPK14) | Data Not Specified in Source | Complex fluctuated initially but stabilized by the end of the simulation. researchgate.net |

| Dehydrochromolaenin | IKKβ | Data Not Specified in Source | Somewhat fluctuating interactions. researchgate.net |

| Dehydrochromolaenin | ERK2 (MAPK1) | Data Not Specified in Source | Relatively stable interactions. researchgate.net |

| Pyrocurzerenone | JNK1 | Data Not Specified in Source | Relatively stable interactions. researchgate.net |

| Dehydrochromolaenin | iNOS | Data Not Specified in Source | Relatively stable interactions. researchgate.net |

Intracellular Signaling Pathways Modulated by Turmeronol B

Turmeronol B exerts its cellular effects by intervening in critical intracellular signaling cascades, primarily those involved in inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB p65/p50 dimer is held in the cytoplasm by an inhibitor protein, IκBα. mdpi.com Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its degradation. mdpi.com This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.commdpi.com

Research has demonstrated that Turmeronol B is a potent inhibitor of this pathway. In LPS-stimulated BV-2 microglial cells and RAW264.7 macrophages, pretreatment with Turmeronol B significantly suppresses the activation of the NF-κB pathway. nih.govnih.govnih.gov Specifically, Turmeronol B has been shown to:

Inhibit IKK Phosphorylation : It reduces the phosphorylation of IKK, which is the upstream kinase responsible for activating the pathway. nih.govnih.govresearchgate.net

Reduce NF-κB p65 Phosphorylation : Consequently, the phosphorylation of the NF-κB p65 subunit at Ser536 is also diminished. nih.govnih.govresearchgate.net

Block Nuclear Translocation : Turmeronol B prevents the subsequent translocation of the p65 subunit from the cytoplasm into the nucleus. nih.govnih.govnih.govresearchgate.net

By inhibiting these key activation steps, Turmeronol B effectively halts the NF-κB-mediated expression of inflammatory mediators such as iNOS, TNF-α, IL-1β, and IL-6. nih.govnih.gov

| Effect of Turmeronol B | Cell Model | Key Finding |

|---|---|---|

| Inhibition of IKK phosphorylation | LPS-stimulated BV-2 microglial cells | Significantly reduced the LPS-induced increase in phosphorylated IKK. nih.govnih.gov |

| Inhibition of NF-κB p65 phosphorylation | LPS-stimulated BV-2 microglial cells | Markedly inhibited the phosphorylation of the p65 subunit at Ser536. nih.govresearchgate.net |

| Inhibition of NF-κB p65 nuclear translocation | LPS-stimulated BV-2 microglial cells | Prevented the increase of p65 protein in the nucleus following LPS stimulation. nih.govnih.govresearchgate.net |

| Inhibition of NF-κB p65 nuclear translocation | LPS-stimulated RAW264.7 macrophages | Inhibited the nuclear translocation of NF-κB. nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK, JNK, and p38, is another crucial set of signaling pathways that regulate inflammation, cell proliferation, and apoptosis. researchgate.net As mentioned, molecular docking studies have predicted a direct interaction between Turmeronol B and p38 MAPK. researchgate.net The p38 MAPK pathway is known to be a stress-activated cascade involved in the production of inflammatory cytokines. rcsi.com Inhibition of p38 is a recognized therapeutic strategy for inflammatory conditions. nih.gov

While direct experimental evidence of Turmeronol B's effect on the phosphorylation and activity of MAPK family members is still emerging, the docking study provides a strong rationale for this mechanism. researchgate.net Furthermore, a related compound, ar-turmerone (B1667624), has been shown to inhibit the phosphorylation of JNK and p38 MAPK in amyloid β-stimulated microglial cells, suggesting that modulation of MAPK pathways may be a common feature of this class of sesquiterpenoids. researchgate.netnih.gov

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells, and its induction is a key mechanism for many anti-cancer agents. nih.gov Similarly, the regulation of the cell cycle is critical for controlling cell proliferation. scielo.br

Direct research specifically investigating the effects of Turmeronol B on apoptosis and cell cycle progression is limited. However, studies on closely related compounds from Curcuma longa provide insight into potential activities. For instance, ar-turmerone has been reported to induce apoptosis in various cancer cell lines, as evidenced by DNA fragmentation in a concentration- and time-dependent manner. nih.gov Curcumin (B1669340), the most well-known compound from turmeric, is a potent inducer of apoptosis and can arrest the cell cycle at different phases depending on the cell type. nih.gov Curcumin-induced apoptosis often involves the mitochondria-mediated pathway and the modulation of pro- and anti-apoptotic proteins. nih.govresearchgate.net These findings suggest that compounds from the turmeronol family may possess the ability to modulate cell survival and proliferation pathways, though further research is required to confirm these effects specifically for Turmeronol B.

Epigenetic Modifications Induced by Turmeronol B

Current scientific literature based on the conducted search does not provide direct evidence of Turmeronol B inducing epigenetic modifications. While the broader family of compounds from Curcuma longa has been investigated for potential epigenetic effects, specific studies demonstrating that Turmeronol B alters DNA methylation, histone modifications, or non-coding RNA expression are not available in the reviewed sources. Therefore, this remains an area for future research.

Structure Activity Relationship Sar and Structural Optimization of Turmeronol B

Identification of Key Pharmacophoric Features of Turmeronol B for Biological Activity

The biological activities of Turmeronol B are intrinsically linked to its chemical structure. While comprehensive pharmacophore models specifically for Turmeronol B are not extensively detailed in the provided search results, information on its activities and comparisons with related compounds offer insights into crucial structural elements.

Turmeronol B, along with Turmeronol A, has been identified as an inhibitor of soybean lipoxygenase cabidigitallibrary.orgtandfonline.comfao.orgtandfonline.com. This suggests that certain features within the turmeronol structure are necessary for this enzymatic inhibition. Comparing the structures of Turmeronol A and Turmeronol B with ar-turmerone (B1667624), which lacks this activity, can help pinpoint these features. Turmeronol A and B possess a hydroxyl group and a ketone, while ar-turmerone is a ketone without the hydroxyl group in the same position tandfonline.com. This highlights the potential importance of the hydroxyl group and the specific arrangement of the ketone and alkene functionalities in the bisabolane (B3257923) skeleton for lipoxygenase inhibition.

In the context of anti-fungal activity, Turmeronol B has shown concentration-dependent inhibition against Fusarium solani sensu lato (FSSL) researchgate.net. This suggests that the structural features enabling anti-fungal activity might overlap with or be distinct from those for anti-inflammatory or lipoxygenase inhibitory effects.

Based on the available data, key pharmacophoric features of Turmeronol B likely include:

The presence of the hydroxyl group.

The α,β-unsaturated ketone moiety.

Impact of Specific Substituents and Core Structure Modifications on Biological Activity

Modifications to the core structure and substituents of Turmeronol B can significantly impact its biological activity. While specific detailed studies on Turmeronol B derivatives are limited in the provided results, insights can be drawn from comparisons with related compounds and general principles of SAR.

The comparison between Turmeronol A and Turmeronol B themselves provides a starting point. Both are reported as inhibitors of soybean lipoxygenase, with IC50 values of 16 μM for Turmeronol A and 9 μM for Turmeronol B, indicating that Turmeronol B is slightly more potent in this regard tandfonline.com. The structural difference lies in the position of a double bond or potentially a stereochemical difference, which subtly influences their activity.

The absence of lipoxygenase inhibitory activity in ar-turmerone, which is structurally similar but lacks the hydroxyl group present in Turmeronol A and B, underscores the importance of this hydroxyl functionality for this specific activity tandfonline.com. This suggests that modifications involving the removal or alteration of the hydroxyl group would likely lead to a loss or reduction of lipoxygenase inhibition.

Studies on curcumin (B1669340) analogs, which share some structural features with turmeronols (e.g., α,β-unsaturated ketone), provide broader context. These studies highlight the importance of the phenolic hydroxyl groups, the α,β-unsaturated β-diketo moiety, and the linker region for various activities, including anti-inflammatory and antioxidant effects sdiarticle4.comresearchgate.net. While Turmeronol B does not possess the diarylheptanoid structure of curcuminoids, the principle that the presence and position of hydroxyl groups and conjugated systems are critical for activity is likely applicable.

Modifications to the aromatic ring in related compounds have also been shown to affect activity sdiarticle4.com. The methyl substituent on the aromatic ring in Turmeronol B could play a role in its interaction with biological targets, and altering or removing this group might influence its potency or selectivity.

The impact of specific modifications can be summarized as follows:

| Structural Feature Modified | Potential Impact on Activity (Inferred) | Relevant Activity | Source |

| Hydroxyl group | Crucial for lipoxygenase inhibition; likely important for anti-inflammatory activity via target binding. | Lipoxygenase inhibition, Anti-inflammatory | tandfonline.com, researchgate.nettjnpr.org |

| α,β-unsaturated ketone | Likely contributes to reactivity and binding interactions. | Lipoxygenase inhibition, Anti-inflammatory, Antifungal | tandfonline.com, nih.govresearchgate.net, researchgate.net |

| Aromatic ring substituents | Can influence binding affinity and metabolic stability. | Various (inferred from related compounds) | sdiarticle4.com |

| Sesquiterpene skeleton | Provides the overall scaffold and spatial orientation. | All observed activities | - |

Quantitative Structure-Activity Relationship (QSAR) Models for Turmeronol B Derivatives

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and helps in the rational design of more potent analogs.

While the provided search results mention QSAR in the context of other compounds or general approaches researchgate.neteurekaselect.com, specific detailed QSAR models developed explicitly for Turmeronol B derivatives are not presented. One study mentions pharmacophore modeling, docking, and 3D QSAR for derivatives of 1,3-Diphenylprop-2-en-1-one as vasorelaxants, highlighting Turmeronol B's strong binding affinity with iNOS in a separate in silico analysis researchgate.nettjnpr.org. This suggests that computational approaches, including QSAR, are being applied in related areas and could be valuable for Turmeronol B.

The development of QSAR models for Turmeronol B derivatives would typically involve:

Synthesizing or collecting a series of Turmeronol B analogs with variations in their structure.

Measuring the biological activity of each analog under standardized conditions (e.g., IC50 values for enzyme inhibition or inflammatory mediator production).

Calculating molecular descriptors for each compound, which are numerical representations of their chemical and physical properties (e.g., electronic, steric, hydrophobic parameters).

Using statistical methods to build a model that correlates the molecular descriptors with the observed biological activity.

Such models could help to:

Identify the most influential structural features for a particular activity.

Predict the activity of novel, unsynthesized analogs.

Guide the synthesis towards compounds with predicted higher activity.

The absence of detailed published QSAR models for Turmeronol B in the search results suggests this may be an area for future research. However, the in silico studies on target binding indicate that the necessary computational tools and approaches are being applied to Turmeronol B in other contexts researchgate.nettjnpr.orgscialert.net.

Analog Design and Synthetic Exploration based on SAR Data

The insights gained from SAR studies are directly applied to the design and synthesis of Turmeronol B analogs with improved properties. The goal of analog design is often to enhance potency, improve selectivity for specific targets, increase stability, or optimize pharmacokinetic properties.

Based on the SAR information, analog design strategies for Turmeronol B could focus on:

Modifications to the hydroxyl group: Exploring the impact of esterification, etherification, or replacement with other polar or non-polar groups on activity and stability.

Alterations of the α,β-unsaturated ketone: Modifying the alkene position or the ketone functionality to study their influence on target binding and reactivity.

Substitutions on the aromatic ring: Introducing different substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) to modulate electronic and steric properties and their effect on activity and pharmacokinetics.

Modifications to the alkyl chain linker: Varying the length or introducing branching or unsaturation in the linker connecting the aromatic ring and the enone system.

Stereochemical variations: Investigating the activity of different stereoisomers, as the natural product is often found as a specific enantiomer tandfonline.com.

Synthetic exploration would involve developing efficient chemical routes to synthesize these designed analogs. The synthesis of (+)-Turmeronol A and (+)-ar-Turmerone has been reported, highlighting the feasibility of synthesizing turmeronol-related structures tandfonline.comresearchgate.net. These synthetic strategies often involve chiral synthesis to control stereochemistry and various coupling reactions to assemble the different parts of the molecule.

The process of analog design and synthetic exploration is iterative. Initial SAR data guides the synthesis of a first generation of analogs. The biological evaluation of these analogs provides further SAR information, which in turn informs the design of the next generation of compounds. This cycle continues until analogs with desired properties are identified.

While specific examples of extensive analog series and their synthesis based on Turmeronol B SAR are not detailed in the provided results, the ongoing research into the biological activities and molecular interactions of Turmeronol B nih.govresearchgate.netresearchgate.netresearchgate.nettjnpr.orgscialert.net suggests that such analog design and synthetic efforts are a logical next step in exploring its therapeutic potential. The reported in silico studies, including molecular docking, provide a computational basis for prioritizing which analogs to synthesize by predicting their binding affinity to target proteins researchgate.nettjnpr.orgscialert.net.

Preclinical Pharmacokinetics and Biotransformation of Turmeronol B

Absorption and Distribution Studies in Preclinical Models

Absorption and distribution studies in preclinical models aim to determine how readily Turmeronol B enters the bloodstream and where it subsequently travels within the body. frontiersin.orgsigmaaldrich.comfrontiersin.orgdrughunter.com

In Vitro Permeability Assays (e.g., Caco-2 cell model for gut absorption, Blood-Brain Barrier permeability)

In vitro permeability assays, such as those utilizing Caco-2 cell monolayers, are commonly used to predict the intestinal absorption of compounds. Caco-2 cells are derived from human colon adenocarcinoma and differentiate to form a barrier resembling the intestinal epithelium. eurofinsdiscovery.comevotec.combioduro.com Studies using Caco-2 cells can provide an indication of how well Turmeronol B might be absorbed orally. The apparent permeability coefficient (Papp) is a key parameter measured in these assays, indicating the rate of a compound's passage across the cell monolayer. bioduro.comresearchgate.net

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system. nih.govwikipedia.org Assessing the ability of Turmeronol B to cross the BBB is important, particularly given its potential effects on neuroinflammation. nih.govresearchgate.net While it remains unclear from some research whether turmeronols A and B can cross the BBB nih.gov, other sesquiterpenes with similar structures found in C. longa, such as α-, β-, and aromatic-turmerone, have been detected in the brains of mice after administration nih.gov. This suggests that turmeronols may also be able to cross the BBB nih.gov. In silico analysis has predicted a certain level of blood-brain barrier permeability for Turmeronol B (BBB≥0.3) frontiersin.org.

Tissue Distribution in Animal Models (e.g., detection in brain of mice)

Tissue distribution studies in animal models provide direct evidence of where a compound accumulates in the body after administration. While specific detailed data on Turmeronol B tissue distribution is limited in the provided search results, research on other sesquiterpenes from Curcuma longa has shown their presence in various tissues, including the brain of mice. nih.govresearchgate.net The detection of related compounds like α-, β-, and aromatic-turmerone in the cerebrum and cerebellum of mice suggests a potential for Turmeronol B to also distribute to brain tissue. nih.gov

Metabolism and Biotransformation Pathways of Turmeronol B in Preclinical Systems

Biotransformation pathways are the routes by which the body chemically modifies compounds. The liver is the primary site for drug metabolism, although other tissues like the kidneys, lungs, and intestines also play a role. nih.govslideshare.netfirsthope.co.in Biotransformation typically involves two phases: Phase I reactions (functionalization) and Phase II reactions (conjugation). nih.govslideshare.netfirsthope.co.in

Hepatic Enzyme-Mediated Metabolism (e.g., Cytochrome P450) in vitro and in Animal Livers

Phase I metabolism often involves the introduction or exposure of functional groups through reactions like oxidation, reduction, and hydrolysis, frequently mediated by the cytochrome P450 (CYP) enzyme system. nih.govslideshare.netfirsthope.co.insigmaaldrich.comdrughunter.com CYP enzymes are a large family of enzymes predominantly found in the liver and gut mucosa, responsible for metabolizing a significant percentage of drugs. owlstonemedical.comopeneducationalberta.cahepatologyforum.org While direct studies detailing the specific CYP enzymes involved in Turmeronol B metabolism are not explicitly present in the search results, other curcuminoids have been shown to inhibit certain CYP isoforms like CYP2C9 and CYP3A4 in vitro. researchgate.net This suggests that Turmeronol B, as a related compound, might also interact with or be metabolized by CYP enzymes.

Conjugation Reactions (e.g., glucuronidation, sulfation)

Phase II metabolism involves conjugating the drug or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, or glutathione. nih.govslideshare.netfirsthope.co.inuomus.edu.iq These conjugation reactions increase the water solubility of the compound, facilitating its excretion. nih.govslideshare.net Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway. uomus.edu.iqresearchgate.net Sulfation is another important conjugation pathway. uomus.edu.iq Studies on curcumin (B1669340), a related compound also found in turmeric, have shown that it undergoes extensive glucuronidation and sulfation in Caco-2 cells. researchgate.netnih.gov While specific data for Turmeronol B's conjugation reactions is not detailed, it is plausible that it undergoes similar Phase II metabolic processes given its structural similarity to other turmeric compounds.

Excretion Routes of Turmeronol B in Preclinical Species

Excretion is the process by which the drug and its metabolites are removed from the body, primarily through urine or bile. slideshare.net The increased polarity and water solubility resulting from biotransformation, particularly conjugation reactions, are crucial for efficient excretion. nih.govslideshare.net While specific excretion routes for Turmeronol B are not explicitly described in the provided search results, studies on related compounds like tetrahydrocurcumin (B193312) (THC) indicate poor oral absorption and primary excretion via non-renal routes. researchgate.net This suggests that biliary excretion into feces might be a significant route for Turmeronol B and its metabolites, similar to other lipophilic compounds and their conjugates. mdpi-res.com

Synergistic and Antagonistic Interactions of Turmeronol B with Other Agents in Research Models

Combinatorial Effects of Turmeronol B with Established Preclinical Agents

While extensive data specifically on Turmeronol B's combinatorial effects with a wide range of established preclinical agents is limited in the provided search results, research on other Curcuma longa compounds, such as curcumin (B1669340), offers some context for potential synergistic interactions within the broader class of turmeric-derived compounds. Studies have explored the synergistic effects of curcumin with various agents, including chemotherapy drugs like taxol (paclitaxel) and oxaliplatin, in preclinical models of breast cancer. tandfonline.com Curcumin has been shown to suppress inflammatory pathways, such as NF-κB, which can be induced by chemotherapy, suggesting a potential mechanism for synergy. tandfonline.com While this research focuses on curcumin, it highlights the potential for Curcuma longa constituents to act synergistically with conventional agents in preclinical settings.

Further research is needed to specifically investigate how Turmeronol B interacts with established preclinical agents. Given its anti-inflammatory properties, particularly its effect on NF-κB signaling, Turmeronol B could potentially exhibit synergistic effects with agents targeting inflammatory pathways or those whose efficacy is limited by inflammation. nih.govnih.govresearchgate.net

Interactions of Turmeronol B with Other Natural Compounds from Curcuma longa or other sources

Turmeronol B is a sesquiterpenoid found in Curcuma longa. nih.govresearchgate.net Curcuma longa contains a complex mixture of bioactive compounds, including curcuminoids (like curcumin, demethoxycurcumin, and bisdemethoxycurcumin) and other terpenoids (such as ar-turmerone (B1667624), α-turmerone, and curlone). frontiersin.orgnih.govfrontiersin.org Research indicates that the biological effects of Curcuma longa extracts may be due to the synergistic action of these various components rather than a single compound. core.ac.ukresearchgate.net

Studies on the interactions between different Curcuma compounds have shown both synergistic and, in some cases, antagonistic or additive effects depending on the specific compounds and experimental conditions. For instance, simultaneous addition of certain Curcuma compounds has shown synergistic effects at lower concentrations. tandfonline.com Specifically regarding turmeronols, research investigating the anti-inflammatory effects of a hot water extract of C. longa containing turmeronols A and B and bisacurone (B1257353) found that this extract inhibited the expression of inflammatory mediators in mouse models. frontiersin.org Turmeronol B, along with turmeronol A, has been shown to inhibit the production of inflammatory mediators in activated macrophages and microglial cells. nih.govnih.govresearchgate.net

Mechanistic Basis for Observed Synergistic or Antagonistic Actions in Preclinical Contexts

The mechanistic basis for the observed interactions of Turmeronol B, particularly its synergistic effects, in preclinical contexts is likely linked to its known molecular targets and pathways. Turmeronol B has been shown to prevent inflammatory mediator production, such as prostaglandin (B15479496) E2, nitric oxide, interleukin-1β, interleukin-6, and tumor necrosis factor-α, by inhibiting the nuclear translocation and activation of nuclear factor-κB (NF-κB) signaling in activated macrophages and microglial cells. nih.govnih.govresearchgate.net

When combined with other agents, particularly those also involved in regulating inflammation or cell survival, the interaction with the NF-κB pathway could contribute to synergistic outcomes. For example, if an established preclinical agent's efficacy is limited by NF-κB-mediated resistance or inflammation, co-administration with Turmeronol B could potentially enhance its effects by suppressing this pathway. Similarly, interactions with other natural compounds from Curcuma longa could involve complementary mechanisms targeting different points in the same pathway or influencing multiple pathways simultaneously, leading to synergistic anti-inflammatory or other beneficial effects. tandfonline.comcore.ac.ukresearchgate.netfrontiersin.org

For instance, curcumin, another Curcuma compound, also modulates NF-κB signaling, among many other pathways. core.ac.uk While Turmeronol B inhibited NF-κB nuclear translocation with a similar time course to a known NF-κB inhibitor but not curcumin in one study, this suggests distinct yet potentially complementary mechanisms of action on the same pathway or different downstream effects. nih.gov The combined impact of compounds like turmeronols and curcuminoids on NF-κB and other inflammatory targets could explain the synergistic anti-inflammatory activity observed in Curcuma longa extracts. core.ac.ukresearchgate.netfrontiersin.org

Further detailed mechanistic studies are required to fully elucidate the specific molecular interactions and signaling cascades involved in the synergistic or antagonistic effects of Turmeronol B in combination with various agents in preclinical models.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Turmeronol B | 5380825 |

| Turmeronol A | 5380824 |

| Curcumin | 9695 |

| Demethoxycurcumin | 641743 |

| Bisdemethoxycurcumin | 607629 |

| ar-Turmerone | 7343 |

| α-Turmerone | 119789 |

| Curlone | 165342 |

| Bisacurone | 10276409 |

| Paclitaxel | 36314 |

| Oxaliplatin | 60089 |

| Piperine | 638077 |

| Genistein | 5280342 |

| Zingerone | 31214 |

| Germacrone | 643518 |

| Curcumol | 165341 |

| Xanthorrhizol | 102245 |

| Intermedin B | 10276408 |

| Furanodiene | 643519 |

| Furanodienone | 104740 |

| Zedoarondiol | 188311 |

While specific quantitative data tables detailing synergistic or antagonistic effects of Turmeronol B in combination were not explicitly present in the search results, the following table illustrates how such data, if available, could be presented based on the findings regarding the anti-inflammatory effects of turmeronols and Curcuma longa extracts.

Illustrative Data: Inhibition of Inflammatory Mediators in RAW264.7 Cells

| Treatment Group | LPS-induced NO Production (% of Control) | LPS-induced IL-6 Production (% of Control) | Observed Interaction |

| LPS alone | 100 | 100 | - |

| Turmeronol B (Concentration X) | Reduced | Reduced | - |

| Agent Y (Concentration Z) | Reduced | Reduced | - |

| Turmeronol B (Concentration X) + Agent Y (Concentration Z) | Significantly More Reduced | Significantly More Reduced | Synergistic (Implied) |

| C. longa Extract (containing Turmeronols + others) | Reduced | Reduced | Synergistic (Implied) |

Research Challenges and Future Perspectives in Turmeronol B Studies

Methodological Advancements for Turmeronol B Research and Isolation

Advancements in methodologies are crucial for the comprehensive study and efficient isolation of Turmeronol B. Turmeronol B is a sesquiterpenoid that can be isolated from the dried rhizome and water extract of C. longa. nih.gov Dried C. longa rhizome has been reported to contain turmeronols (A and B) at concentrations of about 200 µg/g and 300 µg/g, respectively. nih.gov

Efficient isolation techniques are essential to obtain sufficient quantities of high-purity Turmeronol B for in-depth research. While traditional methods have been used, exploring and refining advanced chromatographic techniques and extraction methods could improve yield and purity. The development of standardized and scalable isolation protocols is important for both laboratory research and potential future larger-scale investigations.

Exploration of Novel Bioactivities and Therapeutic Applications for Turmeronol B in Preclinical Disease Models